molecular formula C17H27N3O B8407737 5-(4-Benzylpiperidin-1-yl)valerhydrazide

5-(4-Benzylpiperidin-1-yl)valerhydrazide

Cat. No.: B8407737
M. Wt: 289.4 g/mol
InChI Key: LOWYEGBPNLQUIS-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperidin-1-yl)valerhydrazide is a hydrazide derivative featuring a five-carbon valerhydrazide chain linked to a 4-benzylpiperidine moiety. The benzylpiperidine group is known for enhancing lipophilicity and membrane permeability, while the hydrazide functionality may contribute to hydrogen bonding and metal chelation, properties critical for bioactivity .

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)pentanehydrazide

InChI

InChI=1S/C17H27N3O/c18-19-17(21)8-4-5-11-20-12-9-16(10-13-20)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,18H2,(H,19,21)

InChI Key

LOWYEGBPNLQUIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCCC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Shorter chains (e.g., propanehydrazide) generally yield lower-melting solids compared to longer chains, possibly due to reduced van der Waals interactions .
  • Terminal Group : Hydrazide derivatives (e.g., 3h) exhibit higher melting points than amines (88l) or alcohols (10d), likely due to hydrogen bonding capacity .
  • Synthetic Yields : Amine-terminated compounds (e.g., 88l) achieve higher yields (97%), suggesting optimized reactions, whereas isoindoline-dione derivatives (7i) face challenges (31% yield) due to structural complexity .

Physicochemical Properties

  • Solubility : The hydrazide group in 3-(4-benzylpiperidin-1-yl)propanehydrazide (3h) enhances polarity compared to the lipophilic isoindoline-dione derivative (7i), which may favor aqueous solubility .
  • Thermal Stability : Higher melting points in hydrazide derivatives (110–112°C for 3h vs. 60–62°C for 7i) correlate with stronger intermolecular interactions .

Molecular Docking and Binding Affinity

While direct docking studies for 5-(4-Benzylpiperidin-1-yl)valerhydrazide are absent, analogs like 3h and 7i have been evaluated using tools such as AutoDock Vina. The benzylpiperidine moiety likely interacts with hydrophobic pockets in enzyme active sites, while the hydrazide group may form hydrogen bonds with catalytic residues .

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